molecular formula C19H20O2 B2803252 1,7-Diphenyl-5-hydroxy-1-heptene-3-one CAS No. 24192-00-5

1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Cat. No.: B2803252
CAS No.: 24192-00-5
M. Wt: 280.367
InChI Key: OUAINJWTDRNZIJ-ACCUITESSA-N
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Description

1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5) is a polyketide-derived compound characterized by a seven-carbon chain substituted with phenyl groups at positions 1 and 7, a hydroxyl group at position 5, and a ketone at position 2. Its molecular formula is C₁₉H₂₀O₂, with a molecular weight of 280.37 g/mol .

Properties

IUPAC Name

(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAINJWTDRNZIJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347061
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-00-5
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,7-Diphenyl-5-hydroxy-1-heptene-3-one (commonly referred to as DPH) is a synthetic compound belonging to the chalcone family, which is recognized for its diverse biological activities. With a molecular formula of C19H20O2C_{19}H_{20}O_{2}, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Molecular Structure and Properties

The molecular structure of DPH consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. Key physical properties include:

  • Density : 1.1±0.1g/cm31.1\pm 0.1\,g/cm^3
  • Boiling Point : 480.8±40.0°C480.8\pm 40.0\,°C at 760mmHg760\,mmHg
  • Flash Point : 204.2±19.9°C204.2\pm 19.9\,°C
  • Molar Volume : 252.1±3.0cm3252.1\pm 3.0\,cm^3

DPH exhibits its biological effects primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer progression. It has been shown to:

  • Inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
  • Reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models .

Anti-Neuroinflammatory Effects

Recent studies have highlighted the anti-neuroinflammatory properties of DPH analogs. For instance, a series of synthesized compounds based on DPH demonstrated significant inhibition of nitric oxide (NO) release in LPS-stimulated BV2 microglia cells. Compounds with methoxy substitutions exhibited higher anti-neuroinflammatory activity compared to their counterparts without these groups .

Case Studies

  • In Vitro Studies :
    • DPH and its derivatives have shown potent cytotoxic effects against various tumor cell lines in vitro, with some compounds exhibiting over 66% inhibition of cell growth at specific concentrations .
    • The study indicated that structural modifications, particularly the introduction of methoxy groups, significantly enhanced biological activity.
  • In Vivo Studies :
    • Animal model experiments revealed that DPH effectively reduced tumor size and improved survival rates in treated subjects compared to controls .

Data Tables

PropertyValue
Molecular FormulaC19H20O2C_{19}H_{20}O_{2}
Density1.1±0.1g/cm31.1\pm 0.1\,g/cm^3
Boiling Point480.8±40.0°C480.8\pm 40.0\,°C
Flash Point204.2±19.9°C204.2\pm 19.9\,°C
Molar Volume252.1±3.0cm3252.1\pm 3.0\,cm^3

Future Directions

Research into DPH is ongoing, with several potential avenues for future exploration:

  • Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic formulations.
  • Combination Therapies : Evaluating the efficacy of DPH in combination with other chemotherapeutic agents to enhance anticancer effects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

5-Hydroxy-1,7-diphenyl-6-hepten-3-one (CAS 87095-74-7)

  • Key Difference : The double bond is located at position 6 (vs. position 1 in the target compound), making it a positional isomer.
  • Implications : The altered double bond position may affect molecular rigidity, solubility, and receptor-binding affinity. For example, the conjugated system in the target compound (1-heptene) could enhance UV absorption or redox activity compared to the 6-hepten isomer .
Property 1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5) 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (CAS 87095-74-7)
Molecular Formula C₁₉H₂₀O₂ C₁₉H₂₀O₂
Molecular Weight 280.37 g/mol 280.36 g/mol
Double Bond Position 1-heptene 6-hepten
Key Applications Medicinal chemistry (IMPPAT database) Analytical standard (HPLC ≥98%)

Derivatives with Saturated Bonds or Additional Substituents

(5R)-5-Hydroxy-1,7-diphenyl-3-heptanone (CAS 100761-20-4)

  • Key Difference: The double bond is saturated (heptanone backbone), resulting in a more flexible structure.
  • This derivative is used in stereochemical studies due to its chiral center at position 5 .

1,7-Diphenyl-5-hydroxy-4-benzyl-3-heptanone (IMPHY000273)

  • Key Difference : A benzyl group at position 4 increases steric bulk and lipophilicity.
  • Implications : Enhanced lipid solubility could improve membrane permeability, making it a candidate for drug delivery research .

Compounds with Modified Aromatic Substituents

(1E,4Z,6E)-5-Hydroxy-1,7-bis(2-methoxyphenyl)-1,4,6-heptatrien-3-one

  • Key Differences :
    • Methoxy groups on phenyl rings at positions 1 and 6.
    • Three conjugated double bonds (1,4,6-heptatrien-3-one).
  • The extended conjugation system may also increase photostability .

Pharmacological Activity

  • This compound : Referenced in the IMPPAT database for its role in traditional medicine, with hypothesized anti-inflammatory effects .
  • 5-Hydroxy-1,7-diphenyl-6-hepten-3-one : Used as an analytical standard in studies published in Molecules and Plants journals, highlighting its relevance in quality control for natural product research .

Q & A

Q. What are the recommended synthetic routes for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one?

  • Methodological Answer : The compound can be synthesized via aldol condensation between benzaldehyde derivatives and ketone precursors under basic conditions (e.g., NaOH/EtOH). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Structural confirmation requires 1H^1 \text{H}-NMR (aromatic protons at δ 7.2–7.5 ppm, olefinic protons at δ 6.2–6.8 ppm) and ESI-MS (m/z 280.36 M+HM+H +^+) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : X-ray crystallography using SHELXL for refinement (e.g., SHELX-76 for initial phase determination) resolves bond lengths and angles. Complementary techniques include 13C^{13} \text{C}-NMR (carbonyl peak at ~200 ppm) and FT-IR (broad O–H stretch at 3200–3500 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What analytical standards ensure purity for pharmacological studies?

  • Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) confirms purity (≥98%). Stability testing under controlled humidity (≤40% RH) and temperature (4°C) prevents degradation of the hydroxy and ketone groups .

Advanced Research Questions

Q. How can stereochemical assignments for E/Z isomers of this compound be resolved?

  • Methodological Answer : NOESY NMR identifies spatial proximity of phenyl groups and olefinic protons to distinguish E/Z configurations. For absolute stereochemistry, X-ray diffraction with SHELXL refinement is definitive. Computational modeling (e.g., Gaussian DFT) predicts energy-minimized conformers to cross-validate experimental data .

Q. What strategies address discrepancies in reported bioactivity of diarylheptanoids like this compound?

  • Methodological Answer : Conduct systematic meta-analysis to control variables:
  • Purity : Use HPLC-validated samples (≥98%).
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across studies. Replicate experiments under identical conditions to isolate confounding factors .

Q. What computational tools predict the reactivity of the α,β-unsaturated ketone moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model nucleophilic attack sites. UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm) validates π→π^* transitions, correlating with computational predictions of conjugation effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for this compound?

  • Methodological Answer :
  • Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl3_3 shifts hydroxy proton signals).
  • Step 2 : Compare with crystallographic data (SHELXL-refined bond angles) to confirm tautomeric forms.
  • Step 3 : Re-run spectra at higher field strength (600 MHz) to resolve overlapping peaks .

Q. Why do bioactivity studies report varying antioxidant capacities?

  • Methodological Answer : Discrepancies arise from:
  • Assay Type : DPPH vs. FRAP assays measure different redox mechanisms.
  • Sample Preparation : Sonication time and solvent polarity (e.g., ethanol vs. DMSO) affect compound solubility.
  • Solution : Normalize data to Trolox equivalents and report molar extinction coefficients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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